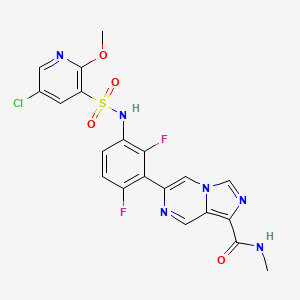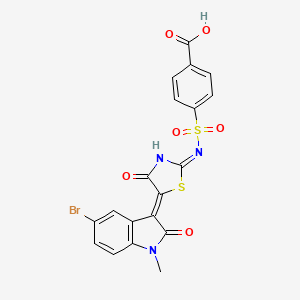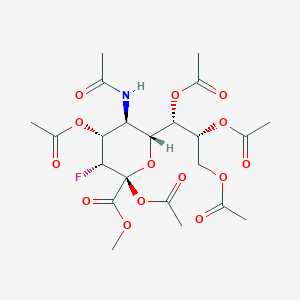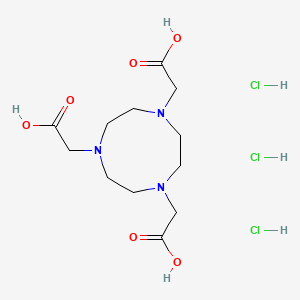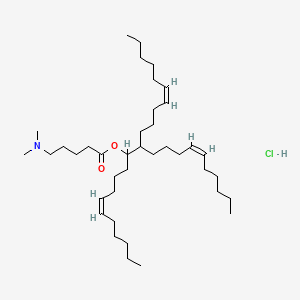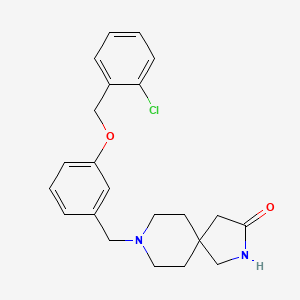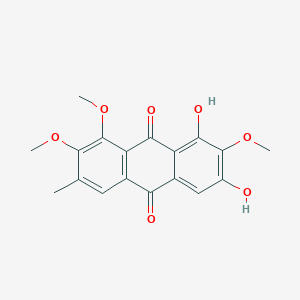
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is an anthraquinone derivative known for its biological activity as an α-glucosidase inhibitor. This compound can be isolated from the seeds of Cassia obtusifolia, a plant commonly used in traditional medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Methoxylation: Introduction of methoxy groups at positions 1, 2, and 7 using methanol and a suitable catalyst.
Hydroxylation: Hydroxyl groups are introduced at positions 6 and 8 through a hydroxylation reaction using hydrogen peroxide or other oxidizing agents.
Methylation: The methyl group is introduced at position 3 using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Cassia obtusifolia seeds, followed by purification using chromatographic techniques .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthraquinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of anthraquinone-2-carboxylic acid.
Reduction: Formation of 6,8-dihydroxy-1,2,7-trimethoxy-3-methylhydroquinone.
Substitution: Formation of halogenated or nitrated anthraquinone derivatives.
科学研究应用
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
The compound exerts its effects primarily through the inhibition of α-glucosidase. By binding to the active site of the enzyme, it prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels . This mechanism is particularly beneficial in the management of diabetes.
相似化合物的比较
Similar Compounds
Emodin: Another anthraquinone derivative with similar α-glucosidase inhibitory activity.
Chrysophanol: Known for its anti-inflammatory and antioxidant properties.
Aloe-emodin: Exhibits laxative effects and is used in traditional medicine.
Uniqueness
6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone is unique due to its specific substitution pattern, which enhances its α-glucosidase inhibitory activity compared to other anthraquinones .
属性
IUPAC Name |
1,3-dihydroxy-2,7,8-trimethoxy-6-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)16(7)23-2)14(21)11-9(13(8)20)6-10(19)17(24-3)15(11)22/h5-6,19,22H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCOBIESULRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
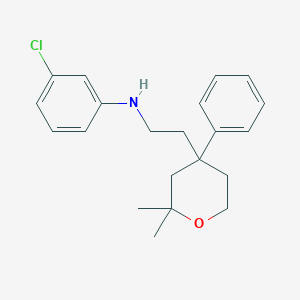
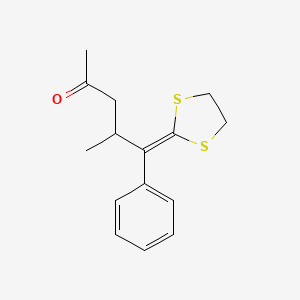
![1-[4-(phenylcarbamoyl)phenyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B15137501.png)
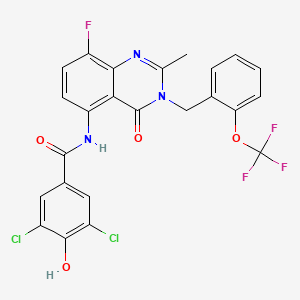
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)
